Steric Shielding of the Carbonyl Center: Computed LogP and TPSA Comparison with Ethyl and Methyl Pentafluoropropyl Carbonates
The tert-butyl analog exhibits a computed LogP of 3.14 and a topological polar surface area (TPSA) of 35.5 Ų, compared to a LogP of approximately 2.1 and TPSA of 44.8 Ų for ethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 277332-96-4). The higher LogP and lower TPSA indicate greater lipophilicity and reduced carbonyl accessibility, which can translate into slower, more selective acylation kinetics .
| Evidence Dimension | Lipophilicity and polar surface area (in silico) |
|---|---|
| Target Compound Data | LogP = 3.14; TPSA = 35.5 Ų |
| Comparator Or Baseline | Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: LogP ~2.1; TPSA = 44.8 Ų |
| Quantified Difference | ΔLogP ≈ +1.0; ΔTPSA ≈ −9.3 Ų |
| Conditions | Computed values (ALOGPS / Molinspiration); experimental LogP not available |
Why This Matters
Higher LogP and lower TPSA favor partitioning into organic phases and reduce undesired hydrolysis during aqueous workup, which is critical for procurement decisions in multi-step synthesis.
